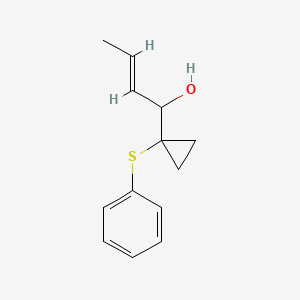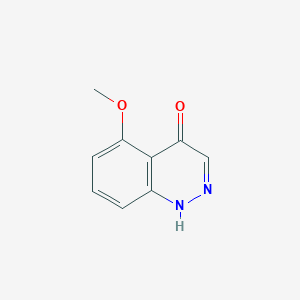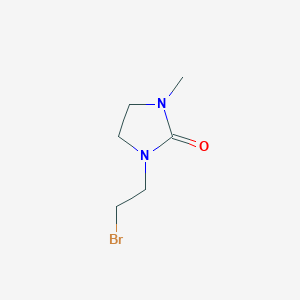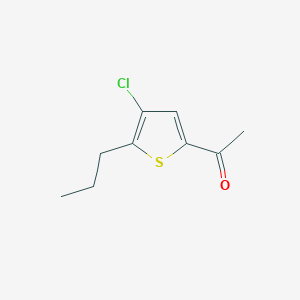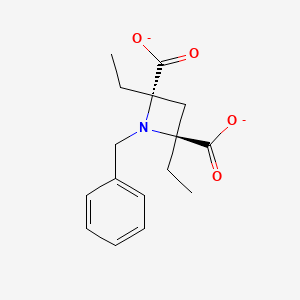
trans-2,4-Diethyl-1-benzylazetidine-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2,4-Diethyl-1-benzylazetidine-2,4-dicarboxylate: is a chemical compound with the molecular formula C16H21NO4 and a molecular weight of 291.35 g/mol . It is a white to pale yellow solid that can sometimes appear in crystalline form . This compound is stable under normal conditions but should be protected from light and air to prevent degradation .
Preparation Methods
Chemical Reactions Analysis
Types of Reactions: trans-2,4-Diethyl-1-benzylazetidine-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Chemistry: In chemistry, trans-2,4-Diethyl-1-benzylazetidine-2,4-dicarboxylate is used as an intermediate in the synthesis of various organic compounds. It is also studied for its unique structural properties and reactivity .
Biology and Medicine: In biology and medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific characteristics .
Comparison with Similar Compounds
- Diethyl trans-1-benzylazetidine-2,4-dicarboxylate
- trans-1-Benzyl-azetidine-2,4-dicarboxylic acid diethyl ester
Comparison: Compared to similar compounds, trans-2,4-Diethyl-1-benzylazetidine-2,4-dicarboxylate is unique due to its specific structural arrangement and reactivity. This uniqueness makes it valuable for various scientific and industrial applications .
Properties
Molecular Formula |
C16H19NO4-2 |
|---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
(2S,4S)-1-benzyl-2,4-diethylazetidine-2,4-dicarboxylate |
InChI |
InChI=1S/C16H21NO4/c1-3-15(13(18)19)11-16(4-2,14(20)21)17(15)10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,18,19)(H,20,21)/p-2/t15-,16-/m0/s1 |
InChI Key |
PHMBCHSUWVVOMV-HOTGVXAUSA-L |
Isomeric SMILES |
CC[C@]1(C[C@@](N1CC2=CC=CC=C2)(CC)C(=O)[O-])C(=O)[O-] |
Canonical SMILES |
CCC1(CC(N1CC2=CC=CC=C2)(CC)C(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


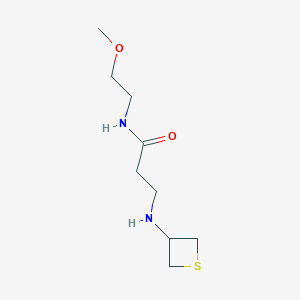





![Methyl2-methyl-4-{[(3-methyloxetan-3-yl)methyl]amino}but-2-enoate](/img/structure/B13013366.png)


